molecular formula C17H26N4O2 B3007279 4-Methoxy-1'-(5-methylpyrazine-2-carbonyl)-1,4'-bipiperidine CAS No. 1705200-35-6

4-Methoxy-1'-(5-methylpyrazine-2-carbonyl)-1,4'-bipiperidine

Cat. No.: B3007279
CAS No.: 1705200-35-6
M. Wt: 318.421
InChI Key: APDGFKIOALEYBF-UHFFFAOYSA-N
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Description

4-Methoxy-1’-(5-methylpyrazine-2-carbonyl)-1,4’-bipiperidine is a complex organic compound that features a bipiperidine structure with a methoxy group and a methylpyrazine carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1’-(5-methylpyrazine-2-carbonyl)-1,4’-bipiperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a cyclization reaction involving piperidine derivatives.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Methylpyrazine Carbonyl Group: The final step involves the acylation of the bipiperidine core with 5-methylpyrazine-2-carbonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1’-(5-methylpyrazine-2-carbonyl)-1,4’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the methylpyrazine moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted bipiperidine derivatives.

Scientific Research Applications

4-Methoxy-1’-(5-methylpyrazine-2-carbonyl)-1,4’-bipiperidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-Methoxy-1’-(5-methylpyrazine-2-carbonyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and methylpyrazine groups play crucial roles in these interactions, influencing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-1’-(5-methylpyridine-2-carbonyl)-1,4’-bipiperidine
  • 4-Methoxy-1’-(5-methylpyrimidine-2-carbonyl)-1,4’-bipiperidine

Uniqueness

4-Methoxy-1’-(5-methylpyrazine-2-carbonyl)-1,4’-bipiperidine is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties compared to pyridine or pyrimidine analogs. This uniqueness can lead to different biological activities and applications in various fields.

Properties

IUPAC Name

[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-13-11-19-16(12-18-13)17(22)21-7-3-14(4-8-21)20-9-5-15(23-2)6-10-20/h11-12,14-15H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDGFKIOALEYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(CC2)N3CCC(CC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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